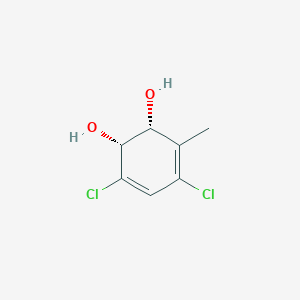
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene is an organic hydroxy compound.
Applications De Recherche Scientifique
Chromatographic Analysis
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene plays a crucial role in chromatographic analysis. It is a metabolite in the degradation of mono- and dichlorobenzenes and requires derivatization for analysis via gas chromatography-mass spectrometry. Butyl- and phenylboronic acids are used to form stable, volatile cyclic boronates with clear chromatographic properties and mass spectra, facilitating its detection (Kirsch & Stan, 1994).
Fermentation and Material Synthesis
This compound is also significant in material synthesis. It serves as a monomer for the chemical synthesis of poly-para-phenylene, a material with excellent electrical properties. Effective extraction methods have been developed for this compound from fermentation broths, notably using polar NKA-II resin and methanol, improving extraction rates significantly (Ma Qixiang, 2004).
Microbial Degradation
In environmental microbiology, this compound is a key intermediate in the microbial degradation of chlorinated benzenes. Studies have identified specific microbial strains, such as Alcaligenes sp., capable of degrading chlorobenzenes via this compound, leading to the eventual formation of less harmful substances (Schraa et al., 1986).
Enzymatic Reactions and Synthesis
Enzymatic reactions involving this compound have been explored for synthetic applications. For instance, enantiotoposelective acetylation has been used to produce specific enantiomers of the compound, which is crucial in various synthetic pathways (Nicolosi et al., 1995).
Propriétés
Nom du produit |
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene |
|---|---|
Formule moléculaire |
C7H8Cl2O2 |
Poids moléculaire |
195.04 g/mol |
Nom IUPAC |
(1R,2R)-4,6-dichloro-3-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H8Cl2O2/c1-3-4(8)2-5(9)7(11)6(3)10/h2,6-7,10-11H,1H3/t6-,7+/m1/s1 |
Clé InChI |
VDFGOHREQMFVSY-RQJHMYQMSA-N |
SMILES isomérique |
CC1=C(C=C([C@@H]([C@@H]1O)O)Cl)Cl |
SMILES canonique |
CC1=C(C=C(C(C1O)O)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



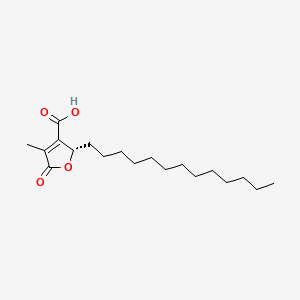
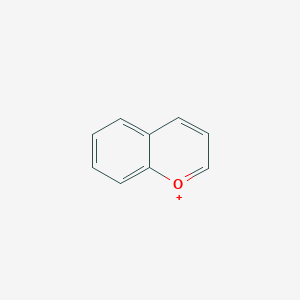
![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)
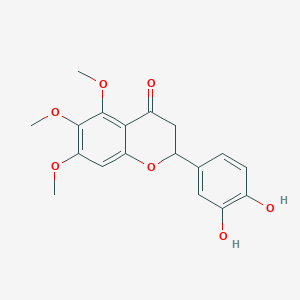
![3-[(2-Amino-benzoyl)-hydrazono]-N-benzo[1,3]dioxol-5-yl-butyramide](/img/structure/B1244694.png)
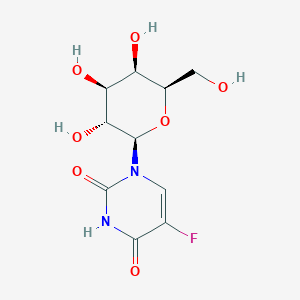
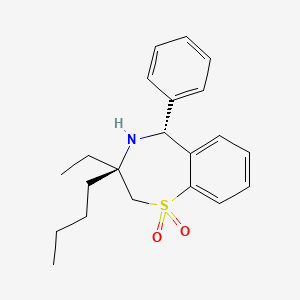
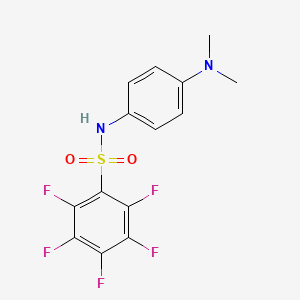
![1,11b-Dihydro-[2h]benzopyrano[4,3,2-de]isoquinolin-3-one](/img/structure/B1244700.png)


![(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid](/img/structure/B1244703.png)

![2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide](/img/structure/B1244706.png)